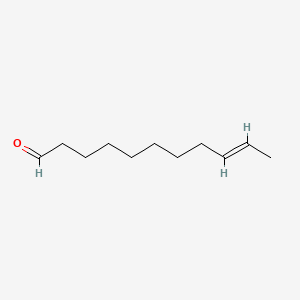

9-Undecenal

Descripción

Structure

3D Structure

Propiedades

Número CAS |

324541-83-5 |

|---|---|

Fórmula molecular |

C11H20O |

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

(E)-undec-9-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+ |

Clave InChI |

ZFMUIJVOIVHGCF-NSCUHMNNSA-N |

SMILES isomérico |

C/C=C/CCCCCCCC=O |

SMILES canónico |

CC=CCCCCCCCC=O |

Punto de ebullición |

239.00 to 240.00 °C. @ 760.00 mm Hg |

Densidad |

0.841-0.850 (20°) |

Descripción física |

colourless, pale yellow, oily liquid |

Solubilidad |

insoluble in water; soluble in alcohol |

Origen del producto |

United States |

Ii. Natural Occurrence and Biological Distribution of 9 Undecenal

Identification in Botanical Sources

9-Undecenal is part of the complex mixture of volatile organic compounds (VOCs) that constitute the metabolome of numerous plant species. Its presence has been documented in scientific literature, highlighting its role as a component of plant chemistry.

Presence in Plant Metabolomes

Metabolomic studies have identified this compound in various plants. For instance, it has been detected as a secondary volatile metabolite in the seeds of Nigella sativa, commonly known as black cumin. In a gas chromatography-mass spectrometry (GC-MS) analysis of Nigella sativa seed metabolites, a related compound, 2,10-dimethyl-9-undecenal, was identified. While extensive research has been conducted on the volatile components of Citrus limon (lemon), identifying a wide array of aldehydes, the specific presence of this compound is not consistently reported in all analyses of its essential oils. However, higher aliphatic aldehydes are recognized as character-impact constituents in citrus oils. Additionally, 10-undecenal, an isomer of this compound, has been found in broccoli cultivars.

Table 1: Presence of Undecenal Variants in Select Plant Species

| Compound | Plant Species | Source |

|---|---|---|

| 2,10-dimethyl-9-undecenal | Nigella sativa | Seeds |

Detection in Animal Systems and Food Matrices

The presence of this compound is not limited to the plant kingdom; it has also been identified in animal-derived products and is known as an exogenous compound in biological systems, primarily through diet.

Occurrence in Animal-Derived Products

Volatile compound analysis of meat products has revealed a complex profile of aldehydes that contribute to their characteristic flavor and aroma. Studies on cooked pork have identified a large number of volatile compounds, with aldehydes being one of the most abundant classes. nih.govkosfaj.orgmdpi.com These compounds are primarily formed through the thermal degradation of lipids during the cooking process. mdpi.com While numerous aldehydes such as hexanal, nonanal, octanal, and (E,E)-2,4-decadienal are commonly reported in pork, the specific identification of this compound is not consistently highlighted in all flavor analyses. nih.govmdpi.com However, the presence of its isomer, 2-undecenal, has been noted in cooked pork. mdpi.comnih.gov

Table 2: Aldehydes Identified in Cooked Pork

| Aldehyde | Pork Type/Preparation |

|---|---|

| Hexanal | Cooked Pork nih.govsci-hub.se |

| Nonanal | Cooked Pork mdpi.comsci-hub.se |

| Octanal | Cooked Pork nih.gov |

| (E,E)-2,4-decadienal | Cooked Pork nih.govsci-hub.se |

Dietary Sources and Exogenous Biological Presence

This compound is recognized as a flavoring agent in the food industry. nih.gov Its presence in the human diet is therefore considered exogenous, meaning it is introduced from external sources. As a food additive, it contributes to the flavor profile of various processed foods. The compound is described as having an aldehydic, citrus, and floral taste, making it suitable for use in a range of food products. foodb.ca

Subcellular Localization in Biological Systems

Within biological systems, this compound has been localized to specific subcellular compartments. Based on metabolomic databases, it is associated with cellular membranes. foodb.ca This localization suggests a potential interaction with the lipid bilayer of cell membranes, which is a common characteristic for lipophilic molecules like aldehydes. foodb.ca

Table 3: Subcellular Localization of this compound

| Biological Location | Subcellular Structure |

|---|

Iii. Biosynthetic Pathways and Biotransformation of 9 Undecenal

Microbial Contributions to Undecenal Biosynthesis

Aldehydes as Microbial Biomarkers

Aldehydes, particularly those generated through metabolic processes, can serve as indicators of microbial activity and physiological states. While specific studies directly identifying 9-undecenal as a microbial biomarker are scarce, the general principle applies to various aldehydes produced during microbial metabolism. For instance, aldehydes can arise from the breakdown of proteins, amino acids, and lipids through microbial action mdpi.com. In some contexts, aldehydes are implicated in host-pathogen interactions, where their production by the host might act as an antimicrobial effector nih.gov. Furthermore, aldehydes are known to be critical contributors to the toxicity of certain industrial wastewater streams, indicating their significant role in microbial environments osti.gov. The presence and concentration of specific aldehydes can therefore reflect the metabolic activity and environmental conditions experienced by microbial communities.

Enzymatic Transformations and Metabolic Fates

The metabolic fate of this compound is largely determined by the enzymatic machinery available for aldehyde processing. These enzymes are crucial for detoxifying reactive aldehydes or converting them into other useful metabolites.

Aldehyde dehydrogenases (ALDHs) are a ubiquitous family of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids, a critical detoxification and metabolic step frontiersin.orgmdpi.com. Fatty aldehyde dehydrogenases (FALDHs), also known as ALDH3A2 or ALDH10, are particularly relevant as they are known to oxidize medium- and long-chain aliphatic aldehydes, including both saturated and unsaturated variants wikipedia.orgnih.govmhmedical.com. FALDH has a broad substrate specificity, capable of oxidizing aldehydes ranging from 6 to 24 carbons in length nih.gov. This enzyme requires NAD⁺ as a co-factor and plays a pivotal role in lipid metabolism, including the oxidation of fatty aldehydes derived from fatty alcohol metabolism, ether glycerolipids, and other lipid pathways mhmedical.comnih.gov. Given its substrate range, FALDH is a likely candidate for the metabolic processing of this compound, converting it into 9-undecenoic acid. Other ALDH isozymes, such as ALDH3A1, are also known to detoxify reactive aldehydes like 4-hydroxynonenal (B163490) nih.gov. The efficiency and specificity of ALDHs can vary, influencing the metabolic flux and accumulation of aldehydes in biological systems mdpi.com.

Decarboxylative aldol (B89426) reactions represent a class of C-C bond-forming reactions where an enolate is generated via decarboxylation, which then attacks an aldehyde electrophile researchgate.netnih.govwikipedia.org. While direct studies on this compound in this specific reaction type are not prevalent, related long-chain unsaturated aldehydes, such as 10-undecenal, have been noted as substrates in such enzymatic reactions nih.govchemrxiv.org. Enzymes like UstD, a PLP-dependent enzyme, have been shown to catalyze decarboxylative aldol additions between amino acids and a broad scope of aldehyde substrates to synthesize γ-hydroxy amino acids researchgate.netnih.gov. These reactions are characterized by the release of CO₂ and the formation of a new C-C bond. The reactivity in these systems can be influenced by the electrophilicity of the aldehyde substrate, with more electrophilic aldehydes often proceeding with increased yield researchgate.net. Research into enzyme engineering has also yielded variants capable of performing similar reactions, such as the epoxidation of α,β-unsaturated aldehydes, demonstrating the versatility of aldolase (B8822740) scaffolds for novel biocatalysis nih.govresearchgate.net.

Iv. Chemical Synthesis Methodologies for 9 Undecenal and Analogs

Advanced Biocatalytic Synthesis Approaches

Biocatalysis offers an attractive green chemistry alternative to traditional synthesis, utilizing enzymes to perform chemical transformations with high specificity under mild conditions. nih.gov These methods often rely on renewable resources, such as plant oils and fatty acids. tandfonline.com

Several enzymatic pathways have been harnessed for the production of aldehydes. A prominent route is the lipoxygenase (LOX) pathway, which is naturally found in plants. researchgate.netmdpi.com This pathway involves a two-step enzymatic cascade.

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of polyunsaturated fatty acids (like linoleic or linolenic acid) that contain a cis,cis-1,4-pentadiene structure. mdpi.comnih.gov This step forms fatty acid hydroperoxides. frontiersin.org Depending on the enzyme's specificity, either 9- or 13-hydroperoxides are formed. nih.gov

Hydroperoxide Lyase (HPL): This enzyme then cleaves the fatty acid hydroperoxides into smaller aldehydes and oxo-acids. nih.govnih.govmdpi.com For example, the cleavage of 13-hydroperoxides of linoleic and linolenic acids yields C6 aldehydes like hexanal and (Z)-3-hexenal, respectively. nih.gov The cleavage of 9-hydroperoxides yields C9 aldehydes. nih.gov

Another class of enzymes, α-dioxygenases (α-DOX), can oxidize fatty acids to 2-hydroperoxy fatty acids, which then spontaneously break down to form a C(n-1) aldehyde. nih.govnih.gov Furthermore, alkene cleaving dioxygenases (ADOs) represent a novel approach, capable of directly cleaving C=C double bonds to produce the corresponding carbonyl compounds without the need for co-enzymes, using only molecular oxygen. rsc.orgnih.gov These enzymatic systems can be employed using whole-cell biocatalysts or isolated enzymes to convert renewable lipid feedstocks into valuable fatty aldehydes. frontiersin.orgnih.gov

| Enzyme Class | Substrate | Reaction | Aldehyde Product |

| Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Two-step cascade: Hydroperoxidation followed by cleavage. nih.govfrontiersin.org | Short-chain aldehydes (e.g., C6, C9). nih.govnih.gov |

| α-Dioxygenase (α-DOX) | Fatty Acids | α-oxidation to 2-hydroperoxy fatty acids, followed by decomposition. nih.govnih.gov | C(n-1) aldehydes. nih.gov |

| Alkene Cleaving Dioxygenase (ADO) | Alkenes (e.g., Isoeugenol) | Oxidative cleavage of C=C double bond. rsc.orgnih.gov | Corresponding aldehydes (e.g., Vanillin). rsc.org |

Mold-Mediated Bioconversion Strategies for Aldehyde Precursors

The use of whole-cell biocatalysis, particularly with filamentous fungi (molds), represents a significant advancement in green chemistry for the synthesis of aldehydes from various precursors. frontiersin.orgmdpi.com This strategy leverages the innate metabolic machinery of molds, which contain a diverse array of enzymes capable of performing complex and selective chemical transformations under mild conditions. mdpi.com The biotransformation processes mediated by endophytic fungi, either as whole-cell catalysts or through isolated enzymes, can result in novel and valuable molecules. frontiersin.org

Molds can transform precursors like fatty acids into their corresponding aldehydes through enzymatic reactions. google.comgoogle.com Two key enzyme families involved in this conversion are carboxylic acid reductases (CARs) and α-dioxygenases (α-DOX). nih.gov CARs directly reduce the carboxyl group of a fatty acid to an aldehyde moiety. google.comgoogle.comnih.gov The α-DOX pathway involves the conversion of fatty acids into a 2-hydroperoxy fatty acid, which then spontaneously decarboxylates to form an aldehyde with one less carbon atom (a Cn-1 aldehyde). nih.gov

Research has demonstrated the capability of various fungal species in these bioconversions. For instance, marine-derived fungi such as Penicillium citrinum have been used for the chemoselective bioreduction of α,β-unsaturated compounds, showcasing their potential in modifying molecules to create valuable chemicals. researchgate.net Strains like Rhizopus arrhizus are noted for their hydroxylation and selective reduction activities, which are crucial in multi-step biotransformations. mdpi.com The application of these biocatalysts can be performed using free or immobilized cells, providing flexibility in reactor design and operation. mdpi.com

A key advantage of mold-mediated bioconversion is the ability to produce complex aldehyde mixtures from natural oils, which can be valuable for the flavor and fragrance industry. nih.govresearchgate.net For example, the enzymatic conversion of fatty acids found in sea buckthorn pulp oil, such as palmitic, palmitoleic, oleic, and linoleic acid, has yielded a variety of novel, odor-active aldehydes. nih.gov

Table 1: Examples of Mold-Mediated Bioconversion for Aldehyde Production

| Fungal Strain/Source | Enzyme System | Substrate(s) | Resulting Aldehyde(s) | Reference |

|---|---|---|---|---|

| Generic Fungi | Carboxylic Acid Reductase (CAR) | Fatty Acids | Corresponding Fatty Aldehydes | google.comgoogle.com |

| Various (e.g., Algae, Plants) | α-Dioxygenase (α-DOX) | Palmitic Acid, Oleic Acid, Linoleic Acid | (Z)-8-Pentadecenal, (Z)-8-Heptadecenal, (Z,Z)-6,9-Pentadecadienal | nih.gov |

| Penicillium citrinum | Ene-reductases | (E)-2-cyano-3-(phenyl)acrylamide derivatives | Bioreduced cyano compounds | researchgate.net |

| Rhizopus arrhizus | Hydroxylases, Reductases | 2-Phenylethanol | 1-Phenylethane-1,2-diol (via intermediate steps) | mdpi.com |

Fermentation Optimization for Enhanced Enzymatic Catalysis

To successfully implement mold-mediated bioconversion on an industrial scale, optimization of the fermentation process is critical for maximizing product yield and catalytic efficiency. mdpi.com Fermentation conditions directly influence microbial growth, enzyme expression, and the stability and activity of the biocatalyst. nih.gov Key parameters that require careful control and optimization include culture temperature, pH, substrate and inducer concentrations, aeration levels, and cultivation time. mdpi.comnih.gov

The optimization process often involves a systematic approach, starting with single-factor experiments to identify the most influential variables, followed by statistical methods like Response Surface Methodology (RSM) to determine the optimal combination of these factors. mdpi.comresearchgate.net This methodology has been successfully applied to enhance the production of various compounds in industrial fermentation settings. nih.govresearchgate.net

Key Fermentation Parameters and Their Impact:

Temperature: Affects both fungal growth and enzyme kinetics. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or reduced cell viability. nih.gov For example, studies on beer fermentation have shown that increasing the temperature can enhance the rate of acetaldehyde reduction in later stages. nih.gov

Substrate Concentration and Feeding Strategy: High concentrations of certain substrates, such as fatty acids, can be toxic to microorganisms. A fed-batch or continuous feeding strategy is often employed to maintain the substrate concentration below inhibitory levels while ensuring a sufficient supply for the enzymatic reaction. mdpi.com

Inducer Concentration: In systems using recombinant microorganisms, the concentration of an inducer molecule is crucial for triggering the expression of the desired enzymes. Optimizing this parameter ensures maximum enzyme production without placing an excessive metabolic burden on the cells. mdpi.com

pH and Aeration: Maintaining an optimal pH is vital for enzyme stability and activity. Aeration, which controls the level of dissolved oxygen, is critical for aerobic fungi and can significantly impact metabolic pathways and product formation. mdpi.com

Inoculation Amount and Culture Time: The initial amount of microbial culture (inoculum) and the total fermentation time are adjusted to align with the growth phases of the mold and the timing of enzyme expression and substrate conversion. mdpi.com

A study on the biocatalytic conversion of decanoic acid to trans-2-decenoic acid demonstrated the effectiveness of fermentation optimization. By fine-tuning parameters such as substrate feeding concentration, inducer concentration, and the presence of cofactors like MnCl₂, the final product titer was increased by over 100% compared to the unoptimized process. mdpi.com

Table 2: Impact of Fermentation Parameter Optimization on Bioconversion Yield

| Parameter | Condition | Impact on Production | Reference |

|---|---|---|---|

| Substrate Feed Concentration | Optimized to 0.14 g/L | Identified as the most significant factor affecting yield. | mdpi.com |

| Inducer Concentration | Optimized to 5.63 g/L | Significant impact on enzyme expression and final product titer. | mdpi.com |

| Fermentation Temperature | Optimized to 11.5 °C | Significantly decreased unwanted acetaldehyde in the final product. | nih.gov |

| Pitching Rate (Inoculum) | Increased rate | Significantly reduced acetaldehyde content in the final product. | nih.gov |

| Aeration Level | Optimized to 12 mg/L | Contributed to achieving the highest overall sensory quality of the product. | nih.gov |

V. Mechanistic Investigations of 9 Undecenal in Biological and Chemical Contexts

Molecular Mechanisms in Bioluminescence Systems

The phenomenon of bacterial bioluminescence is a complex enzymatic process that relies on a specific set of substrates to produce light. Long-chain aliphatic aldehydes, a class of molecules that includes 9-undecenal, are crucial components in this reaction.

The reaction mechanism proceeds through several key intermediates. researchgate.net

Bacterial luciferase first binds with FMNH₂.

This complex reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. nih.govnih.gov

The long-chain aldehyde then binds to this intermediate, leading to the formation of a C4a-peroxyhemiacetal. nih.govresearchgate.net

This peroxyhemiacetal is the key high-energy intermediate that, upon decomposition, generates an excited state of C4a-hydroxyflavin and the corresponding carboxylic acid. nih.govnih.gov

As the excited C4a-hydroxyflavin relaxes to its ground state, it releases energy in the form of a photon of light. nih.govresearchgate.net

While tetradecanal is often considered the natural aldehyde substrate in many luminous bacteria, luciferases can utilize a range of aliphatic aldehydes, typically with carbon chain lengths from eight to sixteen carbons. photobiology.infonih.gov Therefore, this compound, with its eleven-carbon chain, falls within the category of potential substrates for this luminescent reaction.

| Component | Role in Bacterial Bioluminescence | Reference |

| Bacterial Luciferase (LuxAB) | Enzyme catalyzing the light-emitting reaction. | nih.govijrti.org |

| FMNH₂ (Reduced Flavin Mononucleotide) | Substrate that is oxidized; provides the flavin moiety for the light emitter. | researchgate.netphotobiology.info |

| O₂ (Molecular Oxygen) | Substrate required for the formation of the peroxyflavin intermediate. | researchgate.netphotobiology.info |

| R-CHO (Long-chain Aldehyde) | Substrate that is oxidized to a carboxylic acid, providing energy for light emission. | researchgate.netnih.gov |

| FMN-4a-hydroxyflavin* (Excited State) | The light-emitting species (bioluminophore). | nih.govnih.gov |

| Light (hν) | The product of the reaction, emitted as the excited state relaxes. | researchgate.net |

The efficiency of a bioluminescent reaction is measured by its quantum yield, which is the probability of a photon being emitted for each molecule of substrate reacted. The quantum yield of bacterial bioluminescence is dependent on several factors, including the specific type of luciferase and the structure of the aldehyde substrate. researchgate.net

Role in Oxidative Processes and Lipid Degradation

This compound is one of many volatile compounds that can be formed during the oxidative degradation of lipids, particularly unsaturated fatty acids. These processes can be initiated by heat or by enzymatic activity.

When edible oils are heated to high temperatures, such as during frying, the unsaturated fatty acids they contain undergo thermal oxidation. nih.govwikipedia.org This complex process involves the formation of hydroperoxides as primary oxidation products, which are unstable and decompose into a wide array of secondary products, including volatile aldehydes. nih.govnih.gov These aldehydes are significant because they contribute to the aroma of cooked foods but can also be involved in further reactions. nih.gov

Studies have identified 2-undecenal as a product of the thermal treatment of various oils, including soybean, palm, olive, and lard oil. nih.govfrontiersin.org Its formation is particularly associated with the degradation of oleic acid. One proposed mechanism suggests that 2-undecenal, along with decanal, arises from the homolysis of the 8-hydroperoxide of oleic acid. researchgate.net The concentration of these aldehydes tends to increase significantly as the heating temperature rises. nih.govfrontiersin.org For example, in one study, 2-undecenal was undetected in soybean oil heated to 100°C, but its levels increased dramatically at higher temperatures. frontiersin.org

Formation of 2-Undecenal in Soybean Oil at Different Temperatures

| Heating Temperature (°C) | Relative Amount Change of 2-Undecenal (%) |

|---|---|

| 100 | Undetected |

| 120 | +11.38% |

| 200 | +499.30% |

(Data adapted from a study on volatile oxidation products in heated oils frontiersin.org)

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. nih.govfrontiersin.org This enzymatic action introduces an oxygen molecule to form fatty acid hydroperoxides. nih.gov For example, when acting on linoleic acid, LOX can produce 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD). nih.gov

These hydroperoxides are relatively unstable and can be cleaved, either enzymatically by hydroperoxide lyases or through non-enzymatic pathways, to yield shorter-chain volatile compounds, including aldehydes. dntb.gov.ua The specific aldehyde produced depends on the position of the initial hydroperoxide and the point of cleavage on the fatty acid chain. The cleavage of a 9-hydroperoxide, for instance, can lead to the formation of C9 aldehydes. While the direct enzymatic pathway from a common fatty acid to this compound is not explicitly detailed, the cleavage of hydroperoxides from various larger unsaturated fatty acids is a known source of a wide range of volatile aldehydes.

Interplay with Biological Pathways and Cellular Processes

The biological activities of unsaturated aldehydes like this compound are an area of ongoing research. As reactive molecules, aldehydes have the potential to interact with various cellular components and signaling pathways. However, specific data on the interactions of this compound are limited.

Research on similar compounds offers some insight into potential activities. For instance, various unsaturated aldehydes identified in natural extracts have been reported to possess antimicrobial properties. aipublications.comd-nb.info This suggests that these compounds can interfere with essential processes in microorganisms.

At a cellular level, aldehydes are known to be reactive electrophiles that can interact with nucleophilic groups in proteins and DNA. Such interactions can trigger cellular stress responses. nih.gov For example, studies on other aldehydes, such as benzaldehyde, have shown they can suppress major signaling pathways that are often activated in cancer cells, including the PI3K/AKT/mTOR and STAT3 pathways. researchgate.net While it is plausible that this compound could engage in similar interactions due to its aldehyde functional group, specific research is needed to determine its precise effects on cellular signaling and its broader biological relevance. researchgate.netmdpi.com

Modulation of Cellular Pathways by Unsaturated Aldehydes

Unsaturated aldehydes are recognized as highly reactive molecules that can significantly influence various cellular pathways. Their reactivity often stems from the electrophilic nature of the α,β-unsaturated carbonyl group, which can readily react with nucleophilic groups found in biological macromolecules. This reactivity allows them to act as signaling molecules but also contributes to their potential toxicity.

One of the primary mechanisms by which unsaturated aldehydes modulate cellular pathways is through covalent modification of proteins. researchgate.net The aldehyde group can form adducts with amino acid residues such as cysteine, histidine, and lysine. researchgate.net This can alter the structure and function of proteins, including enzymes and transcription factors, thereby impacting a wide range of cellular processes.

Unsaturated aldehydes are also known to induce oxidative stress within cells. This can occur through various mechanisms, including the depletion of cellular antioxidants like glutathione and the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to damage of lipids, proteins, and DNA, further contributing to cellular dysfunction.

Furthermore, some unsaturated aldehydes have been shown to influence gene expression. tandfonline.comtandfonline.com By modifying transcription factors or other regulatory proteins, they can alter the transcription of genes involved in stress response, inflammation, and cell proliferation. tandfonline.comtandfonline.com For instance, the activation of certain stress-response pathways can be a cellular defense mechanism against the damage caused by these reactive aldehydes.

The cellular metabolism of unsaturated aldehydes also plays a crucial role in modulating their biological effects. researchgate.net Enzymes such as aldehyde dehydrogenases can detoxify these compounds by oxidizing them to less reactive carboxylic acids. tandfonline.comtandfonline.com The balance between the formation of aldehyde-macromolecule adducts and their detoxification is a key determinant of the cellular response.

Table 1: Effects of Various Unsaturated Aldehydes on Cellular Pathways

| Unsaturated Aldehyde | Affected Cellular Pathway | Observed Effect |

|---|---|---|

| Cinnamaldehyde | Macromolecule Synthesis | Inhibition of DNA, RNA, and protein synthesis in E. coli nih.gov |

| Acrolein | NF-κB Signaling | Modulation of NF-κB activation, which is involved in inflammatory responses |

| 4-Hydroxynonenal (B163490) (4-HNE) | Apoptosis | Induction of apoptosis (programmed cell death) in various cell types |

| Crotonaldehyde | Oxidative Stress | Depletion of glutathione and increased production of reactive oxygen species |

Mechanistic Basis of Antimicrobial Action

The antimicrobial properties of unsaturated aldehydes, including by extension this compound, are attributed to several mechanisms that disrupt the normal functioning and integrity of microbial cells. The lipophilic nature of long-chain aldehydes allows them to interact with and penetrate the lipid-rich cell membranes of microorganisms. nih.gov

A primary mode of antimicrobial action is the disruption of the cell membrane. nih.govresearchgate.net Unsaturated aldehydes can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. mdpi.com Studies on various aldehydes have demonstrated their ability to cause significant damage to the bacterial cell membrane. nih.gov

In addition to direct membrane damage, the electrophilic nature of α,β-unsaturated aldehydes allows them to react with and inactivate essential microbial enzymes and other proteins. situbiosciences.com The covalent modification of proteins, particularly at their active sites, can inhibit crucial metabolic pathways necessary for microbial survival. situbiosciences.com This reactivity is a key factor in their broad-spectrum antimicrobial activity against bacteria, fungi, and other microorganisms. situbiosciences.com

Furthermore, unsaturated aldehydes can induce oxidative stress in microbial cells, similar to their effects on mammalian cells. The generation of reactive oxygen species can overwhelm the antioxidant defenses of the microorganisms, leading to widespread damage to cellular components.

Table 2: Proposed Antimicrobial Mechanisms of Unsaturated Aldehydes

| Mechanism | Description | Target Microorganisms |

|---|---|---|

| Membrane Disruption | Alteration of cell membrane fluidity and permeability, leading to leakage of intracellular contents. nih.govresearchgate.net | Bacteria, Fungi, Yeasts nih.gov |

| Enzyme Inhibition | Covalent modification and inactivation of essential enzymes through reaction with the aldehyde group. situbiosciences.com | Bacteria, Fungi situbiosciences.com |

| Oxidative Stress | Generation of reactive oxygen species, causing damage to cellular components. | Bacteria |

| Inhibition of Macromolecule Synthesis | Interference with the synthesis of DNA, RNA, and proteins. nih.gov | Bacteria nih.gov |

Vi. Advanced Applications and Derivative Chemistry of 9 Undecenal

Role as a Key Chemical Intermediate and Building Block

9-Undecenal, with its bifunctional structure containing both a terminal aldehyde group and a terminal carbon-carbon double bond, serves as a versatile and valuable building block in organic synthesis. This unique combination of reactive sites allows for a wide range of chemical transformations, making it a key intermediate in the production of more complex molecules. Aldehydes are well-established as crucial components in the synthesis of a variety of organic compounds sigmaaldrich.com. The reactivity of the aldehyde group allows for nucleophilic additions and condensation reactions, while the alkene group can undergo addition reactions, oxidation, and polymerization. This dual functionality enables chemists to construct intricate molecular architectures and introduce specific functional groups, positioning this compound as a strategic starting material for multi-step syntheses.

Fine chemicals are pure, complex substances produced in limited volumes and are often used as intermediates in the manufacturing of high-value specialty products like pharmaceuticals and agrochemicals mdpi.com. The synthesis of these products frequently relies on versatile building blocks that can be selectively modified chemistryjournals.netresearchgate.net. Aldehydes are fundamental to many carbon-carbon bond-forming reactions that are essential in medicinal and agricultural chemistry sigmaaldrich.com. For example, reactions such as the Wittig reaction and aldol (B89426) condensations, which utilize an aldehyde group, are pivotal for constructing the complex carbon skeletons of active pharmaceutical ingredients sigmaaldrich.com.

While specific examples detailing the direct conversion of this compound into named pharmaceuticals or agrochemicals are not broadly documented in introductory literature, its potential is derived from its classification as a long-chain aliphatic aldehyde. Intermediates with such structures are used in the synthesis of various organic compounds, some of which find applications in the pharmaceutical and agrochemical sectors medchemexpress.com. The 11-carbon backbone of this compound can be incorporated to impart lipophilic characteristics to a target molecule, potentially influencing its biological activity and membrane permeability.

The utility of this compound as a precursor for complex organic molecules stems from the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed without affecting the double bond, and vice-versa, allowing for a stepwise and controlled synthesis.

Key Reactions and Transformations:

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Aldehyde (-CHO) | Oxidation | 9-Undecenoic acid |

| Reduction | 9-Undecen-1-ol | |

| Grignard Reaction | Secondary alcohols | |

| Wittig Reaction | Substituted alkenes | |

| Aldol Condensation | β-hydroxy aldehydes or α,β-unsaturated aldehydes | |

| Alkene (C=C) | Hydrogenation | Undecanal |

| Halogenation | Dihalo-undecanal | |

| Epoxidation | 9,10-Epoxyundecanal | |

| Hydroformylation | Dials |

This selective reactivity makes this compound a valuable starting point for synthesizing molecules with tailored properties. For instance, oxidation of the aldehyde to a carboxylic acid yields 9-undecenoic acid, a key monomer for polymers, while reduction yields 9-undecen-1-ol, another useful synthetic intermediate. The ability to build upon its carbon skeleton through reactions at either end of the molecule underscores its importance as a versatile precursor in advanced organic synthesis.

Utilization in Materials Science and Polymer Chemistry

The chemical structure of this compound and its derivatives lends itself to applications in the development of novel materials and polymers. Its long aliphatic chain and reactive functional groups can be exploited to create molecules with specific physical and chemical properties relevant to materials science.

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The 11-carbon chain of this compound provides a suitable hydrophobic tail. The aldehyde group can be chemically modified to create a hydrophilic head. For example:

Oxidation to undecylenic acid, followed by saponification, yields a carboxylate salt, a classic anionic surfactant.

Reduction to 9-undecen-1-ol, followed by ethoxylation or sulfation, can produce non-ionic or anionic surfactants, respectively.

Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. Long-chain esters are commonly used as plasticizers. Through chemical conversion, this compound can be a precursor to such molecules. For instance, its derivative, undecylenic acid, can be esterified with various polyols (like neopentyl glycol or trimethylolpropane) to create polyol esters researchgate.net. These esters, valued for their lubricating properties, can also be designed to function as bio-based plasticizers.

This compound is directly identified for use as a polymer additive specialchem.com. Polymer additives are substances incorporated into polymers to improve their properties, performance, or processability. Given its chemical nature, this compound could function in several capacities. Its long hydrocarbon chain can provide internal lubrication during polymer processing. Furthermore, the aldehyde or alkene group could be grafted onto polymer backbones, chemically anchoring the molecule and modifying surface properties or providing a reactive site for further functionalization.

One of the most significant applications in materials science for derivatives of this compound is in the synthesis of biodegradable polymers. The corresponding carboxylic acid, undecylenic acid (derived from oxidation of this compound), is a key bio-based monomer for producing polyesters and poly(ester-amide)s researchgate.net. These polymers are of great interest for biomedical applications due to their degradable ester and amide linkages mdpi.comresearchgate.net.

Poly(ester-amide)s (PEAs) combine the beneficial properties of polyesters (hydrolyzable ester groups) and polyamides (good thermal and mechanical properties from strong hydrogen bonding between amide groups) mdpi.comresearchgate.net. Undecylenic acid is particularly useful because its terminal double bond can be preserved during polymerization, yielding an unsaturated polymer backbone. This unsaturation provides reactive sites for subsequent cross-linking or functionalization.

Examples of Polymer Synthesis from Undecylenic Acid Derivatives:

| Polymer Type | Monomers Involved | Key Features |

| Polyesters | Undecylenic acid derivatives (e.g., diols) and dicarboxylic acids. | Can be designed to be biodegradable; properties are tunable based on co-monomers researchgate.netmdpi.com. |

| Poly(ester-amide)s (PEAs) | Diamide-diesters (from amino acids and diacid chlorides) and diols. Undecylenic acid can be incorporated to introduce unsaturation. | Combines degradability with good mechanical strength. Often used in biomedical fields like tissue engineering and drug delivery mdpi.comresearchgate.net4science.ge. |

The synthesis of these polymers often involves polycondensation reactions at high temperatures mdpi.com. The incorporation of monomers derived from undecylenic acid allows for the creation of advanced materials with tailored degradability, mechanical strength, and functionality.

Biological Activity and Potential Functional Roles (excluding clinical human data)

While comprehensive studies focusing exclusively on this compound are not extensively documented, the broader class of unsaturated aldehydes to which it belongs has shown significant antimicrobial activity. The chemical structure of this compound suggests it may share these properties. The antimicrobial mechanisms of aldehydes are often linked to their ability to damage the cell surface and interact with essential cellular components. For example, related compounds can disrupt bacterial membranes and inhibit crucial enzyme activity.

Research on structurally similar aldehydes provides a basis for predicting the potential efficacy of this compound. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance required to prevent the visible growth of a microorganism, is a standard measure of antimicrobial effectiveness. mdpi.com Studies on other unsaturated aldehydes have established MIC values against various pathogenic bacteria, indicating that these compounds can be potent antimicrobial agents. Cinnamaldehyde, for instance, has demonstrated effectiveness against a range of bacteria, including multidrug-resistant strains. nih.gov The activity of these related compounds suggests that this compound could be a valuable subject for future antimicrobial research.

Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Aldehydes This interactive table displays the MIC values for aldehydes with structural similarities to this compound against various bacterial strains. Note that direct experimental data for this compound is a subject for future research.

| Aldehyde | Target Organism | MIC Value (mg/mL) |

| Cinnamaldehyde | Multidrug-Resistant Klebsiella pneumoniae | 0.035 - 0.28 |

| Cinnamaldehyde | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.24 |

| Cinnamaldehyde | Escherichia coli | 0.28 |

| Citral | Escherichia coli | 0.86 - 1.26 |

| Hexanal | Escherichia coli | 2.24 - 2.52 |

The potential role of this compound in modulating pathways related to inflammation and infection is an area ripe for investigation, primarily inferred from the behavior of other α,β-unsaturated aldehydes. These molecules are known for their high reactivity, which allows them to interact with and modify key signaling proteins involved in the inflammatory process.

Potential Interaction with the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and inflammation. wikipedia.orgnih.gov The activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes. youtube.commdpi.com Certain α,β-unsaturated aldehydes have been shown to modulate NF-κB signaling. nih.gov The effects can be complex, potentially leading to either pro- or anti-inflammatory outcomes depending on the specific aldehyde, its concentration, and the cellular context. nih.govatsjournals.org This dual activity makes the study of this compound's effect on the NF-κB pathway a compelling research direction.

Potential Interaction with the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another fundamental signaling pathway that governs a multitude of cellular functions, including inflammation and stress responses. genome.jpnih.govwikipedia.orgthermofisher.com The pathway consists of a series of kinases that relay signals from the cell surface to the nucleus. nih.gov Studies have demonstrated that some unsaturated aldehydes can act as potent pro-inflammatory stimulants by activating components of the MAPK pathway, such as ERK1/2. atsjournals.orgatsjournals.org Given its chemical structure, it is plausible that this compound could also interact with and modulate MAPK signaling, though specific research is needed to confirm this.

Table 2: Potential Modulatory Targets for Unsaturated Aldehydes in Inflammatory Pathways This interactive table outlines key signaling pathways and proteins that are known to be affected by unsaturated aldehydes. The specific interactions of this compound with these pathways are a key area for future investigation.

| Signaling Pathway | Key Components | Potential Role of Unsaturated Aldehydes |

| NF-κB Pathway | IκB kinase (IKK), NF-κB complex (e.g., p50/RelA) | Modulation of pathway activation, potentially leading to either pro- or anti-inflammatory gene expression. nih.gov |

| MAPK Pathway | ERK1/2, JNK, p38 kinases | Activation of kinases, often resulting in a pro-inflammatory cellular response. atsjournals.orgatsjournals.org |

Vii. Analytical Methodologies for 9 Undecenal Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 9-Undecenal, Gas Chromatography is particularly well-suited due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds such as this compound. nih.govyoutube.com The process involves two main stages: separation by gas chromatography and detection by mass spectrometry. youtube.com

In the GC component, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, typically helium, transports the sample through the column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. youtube.com Compounds like this compound, which are less volatile or interact more strongly with the stationary phase, travel through the column more slowly, resulting in longer retention times. This allows for effective separation from other components in a mixture. youtube.com

Following separation in the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. This process forms a molecular ion (M+) and a series of characteristic fragment ions. fiveable.melibretexts.org These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparing the fragmentation pattern to spectral libraries like the NIST database. youtube.comrsc.org The combination of retention time from the GC and the mass spectrum from the MS provides high specificity and sensitivity for identifying this compound in complex samples. nih.gov

Table 1: Typical GC-MS Parameters for Unsaturated Aldehyde Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., DB-WAX, HP-5MS) unicam.itnih.gov | Provides high-resolution separation of volatile compounds. The polarity of the stationary phase is chosen based on the analytes. |

| Carrier Gas | Helium rsc.orgnih.gov | Inert gas to carry the sample through the column without reacting with it. |

| Flow Rate | 1.0 - 1.2 mL/min unicam.itnih.gov | Controls the speed of the mobile phase and affects separation efficiency. |

| Injector Temperature | 250 - 270 °C rsc.orgunicam.itnih.gov | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 40°C), followed by a ramp (e.g., 5°C/min) to a final high temperature (e.g., 250-300°C) nih.gov | A temperature gradient is used to elute compounds with a wide range of boiling points, improving separation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.govfmach.it | Separates ions based on their mass-to-charge ratio. |

| Mass Scan Range | 35 - 400 m/z mdpi.com | The range is set to detect the molecular ion and key fragment ions of the target analytes. |

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly effective for extracting and concentrating volatile and semi-volatile compounds like this compound from a sample matrix. sigmaaldrich.comresearchgate.netmdpi.com It combines sampling, extraction, and concentration into a single step. researchgate.netfree.fr The technique utilizes a fused silica fiber coated with a polymeric stationary phase. sigmaaldrich.comresearchgate.net

For volatile analysis, the headspace (HS-SPME) mode is commonly employed. sigmaaldrich.com In this method, the sample is placed in a sealed vial and often heated to increase the vapor pressure of the analytes, driving them into the headspace (the gas phase above the sample). unicam.itsigmaaldrich.com The SPME fiber is then exposed to the headspace, where the volatile compounds, including this compound, partition from the gas phase onto the fiber coating until equilibrium is reached. sigmaaldrich.commdpi.com

After extraction, the fiber is withdrawn and inserted directly into the hot injector port of a gas chromatograph. sigmaaldrich.com The high temperature of the injector desorbs the trapped analytes from the fiber, transferring them onto the GC column for separation and subsequent MS detection. sigmaaldrich.comresearchgate.net SPME is valued for its simplicity, speed, and sensitivity, and it minimizes sample handling and eliminates the need for organic solvents. mdpi.comfree.fr

Table 2: Key Parameters in HS-SPME for Volatile Aldehyde Analysis

| Parameter | Common Options/Ranges | Influence on Extraction |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS rsc.orgresearchgate.net | The choice of fiber coating is crucial as its polarity determines the affinity for different analytes. A combination fiber like DVB/CAR/PDMS is often used for a broad range of volatiles. |

| Extraction Temperature | 40 - 70 °C rsc.orgunicam.itnih.gov | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace and speeding up equilibrium. |

| Extraction Time | 20 - 45 min rsc.orgunicam.itmdpi.com | The time required to reach equilibrium between the sample headspace and the fiber. This is optimized to ensure maximum and reproducible analyte absorption. |

| Sample Agitation | Stirring or shaking (e.g., 250 rpm) nih.govsigmaaldrich.com | Agitation facilitates the mass transfer of analytes from the sample matrix to the headspace, reducing the time needed to reach equilibrium. |

| Matrix Modification | Addition of salt (e.g., NaCl) unicam.it | "Salting out" increases the ionic strength of aqueous samples, which decreases the solubility of organic analytes and promotes their release into the headspace. |

| Desorption Temperature | 250 - 270 °C rsc.orgunicam.itnih.gov | Must be high enough to ensure rapid and complete transfer of all analytes from the SPME fiber to the GC column. |

Spectroscopic Approaches for Structural Elucidation (General Principles)

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Aldehydes like this compound exhibit characteristic absorption bands. A strong, sharp peak typically appears in the range of 1740-1720 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. fiveable.mepressbooks.pub For α,β-unsaturated aldehydes, this absorption is lowered to near 1705 cm⁻¹ due to conjugation. pressbooks.pub Additionally, aldehydes show two distinctive C-H stretching absorptions between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹, which are crucial for distinguishing them from ketones. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In ¹H NMR , the aldehyde proton (CHO) is highly characteristic, appearing as a singlet or multiplet in the significantly downfield region of 9-10 ppm. fiveable.melibretexts.orglibretexts.org This distinct chemical shift is due to the deshielding effect of the adjacent carbonyl group. Protons on the carbon atom adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-2.5 ppm range. libretexts.org

In ¹³C NMR , the carbonyl carbon of an aldehyde is also very distinctive, with a chemical shift in the 190-200 ppm range. fiveable.melibretexts.org The olefinic carbons (C=C) of the undecenal chain would appear in the typical alkene region (approx. 100-150 ppm).

Mass Spectrometry (MS) : As part of GC-MS or as a standalone technique, MS provides the molecular weight and structural information through fragmentation patterns. The molecular ion peak (M+) reveals the molecular weight of the compound. libretexts.org Aldehydes undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the bond between the carbonyl group and the α-carbon) and the McLafferty rearrangement, which can occur in aldehydes with a γ-hydrogen. fiveable.mepressbooks.pub Analyzing these fragments helps to piece together the molecule's structure.

Table 3: General Spectroscopic Features for an Unsaturated Aldehyde like this compound

| Technique | Feature | Characteristic Signal/Region | Structural Information |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1705 cm⁻¹ | Confirms presence of a conjugated aldehyde functional group. pressbooks.pub |

| Aldehydic (C-H) Stretch | 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹ | Confirms the molecule is an aldehyde, not a ketone. pressbooks.pub | |

| Olefinic (C=C) Stretch | ~1640 cm⁻¹ | Indicates the presence of the carbon-carbon double bond. | |

| ¹H NMR | Aldehydic Proton (-CHO) | 9-10 ppm | Unambiguously identifies the aldehyde proton. fiveable.melibretexts.org |

| Olefinic Protons (-CH=CH-) | 5-7 ppm | Identifies protons attached to the double bond. | |

| α-Protons (-CH₂-CHO) | 2.0-2.5 ppm | Identifies protons on the carbon adjacent to the carbonyl. libretexts.org | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | 190-200 ppm | Confirms the presence of the aldehyde carbonyl carbon. fiveable.melibretexts.org |

| Olefinic Carbons (-CH=CH-) | 100-150 ppm | Confirms the presence of the carbon-carbon double bond carbons. | |

| Mass Spectrometry | Molecular Ion (M+) Peak | m/z = 168 | Determines the molecular weight of this compound (C₁₁H₂₀O). nih.gov |

| Fragmentation Patterns | α-cleavage, McLafferty rearrangement | Provides information on the structure of the alkyl chain. fiveable.mepressbooks.pub |

Biochemical Assays for Characterizing Enzymatic Activity and Substrate Specificity

Biochemical assays are essential for studying the enzymes that may synthesize or metabolize this compound. A key class of enzymes involved in aldehyde metabolism is the aldehyde dehydrogenase (ALDH) superfamily, which catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. bioassaysys.com

A common method for assaying ALDH activity is a colorimetric or spectrophotometric assay. sigmaaldrich.com3hbiomedical.com The principle of this assay is based on the ALDH-catalyzed oxidation of an aldehyde substrate, which is coupled to the reduction of the cofactor nicotinamide adenine dinucleotide (NAD⁺) to NADH. bioassaysys.comsigmaaldrich.com The production of NADH can be monitored directly by measuring the increase in absorbance at 340 nm. asm.org Alternatively, the NADH produced can react with a probe (like a tetrazolium salt, WST-8) to generate a colored product whose absorbance can be measured at a different wavelength (e.g., 450 nm), often providing a more sensitive assay. sigmaaldrich.comelabscience.com The rate of color formation is directly proportional to the ALDH activity in the sample. sigmaaldrich.com

To characterize the substrate specificity of an enzyme, its activity is measured against a panel of different potential substrates. For an ALDH, this would involve testing a variety of aldehydes, including saturated, unsaturated, short-chain, and long-chain variants. By comparing the reaction rates, one can determine which substrates the enzyme prefers. For instance, a long-chain aldehyde dehydrogenase was found to have the highest activity with tetradecanal, a 14-carbon aldehyde, but also showed significant activity with other aldehydes like benzaldehyde and the unsaturated aldehyde trans-2-decenal. asm.org This type of assay would be critical in identifying enzymes that specifically act on long-chain unsaturated aldehydes like this compound.

Table 4: Example of Substrate Specificity Data for a Long-Chain Aldehyde Dehydrogenase

| Substrate | Chemical Class | Relative Activity (%)* |

|---|---|---|

| Tetradecanal | Saturated, Long-Chain | 100 |

| Benzaldehyde | Aromatic | 66 |

| m-Fluorobenzaldehyde | Aromatic | 136 |

| p-Chlorobenzaldehyde | Aromatic | 95 |

| trans-2-Decenal | Unsaturated, Long-Chain | 32 |

| trans-Cinnamaldehyde | Unsaturated, Aromatic | 38 |

| cis-9-Hexadecenal | Unsaturated, Long-Chain | 31 |

\Data is illustrative and based on findings for a specific long-chain aldehyde dehydrogenase from Acinetobacter sp. Strain M-1, with tetradecanal as the reference substrate.* asm.org

Viii. Research Gaps and Future Research Directions

Elucidation of Undiscovered Biosynthetic and Enzymatic Pathways for 9-Undecenal

A significant gap exists in the understanding of how this compound is produced in nature. Based on literature reviews, very few articles have been published on this compound, and its specific biosynthetic and enzymatic pathways remain largely uncharacterized. foodb.cahmdb.ca Future research should prioritize the identification of the organisms, enzymes, and precursor molecules involved in its natural synthesis. Investigating chemo-enzymatic and biomimetic approaches could provide insights into potential natural pathways. beilstein-journals.org Uncovering these biological manufacturing routes could lead to more efficient and sustainable methods for its production.

Comprehensive Mechanistic Understanding of Biological Activities and Interactions

Although this compound is known to be a component of cell membranes and is classified as a nutrient, the specific mechanisms behind its biological activities are not well understood. foodb.cahmdb.ca It is categorized as a medium-chain aldehyde, a class of compounds with diverse biological roles. foodb.cahmdb.cadrugbank.com Research is needed to move beyond its organoleptic properties—described as aldehydic, citrus, and floral—to understand its molecular interactions within biological systems. foodb.cahmdb.ca Future studies should aim to identify the specific cellular targets and pathways that this compound modulates, clarifying its role as a nutrient and exploring any other potential bioactivities.

Development of Novel and Sustainable Synthetic Routes for Undecenal Production

Current industrial production methods for aldehydes often rely on traditional chemical synthesis, which may involve hazardous materials and generate significant waste. The development of novel and sustainable synthetic routes for this compound is a critical area for future research. Applying the principles of green chemistry could lead to more environmentally friendly processes. sphinxsai.comresearchgate.net This includes designing syntheses with high atom economy, utilizing renewable starting materials, employing safer solvents, and using catalysts to improve efficiency and reduce waste. youtube.comacs.org Exploring chemo-enzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, represents a promising avenue for developing sustainable production methods for this compound. beilstein-journals.orgsemanticscholar.org

Exploration of Emerging Industrial and Biotechnological Applications of this compound

The current applications of this compound are primarily confined to the food and fragrance industries, where it is used as a flavoring agent and for its citrus and floral scent. nih.govhmdb.ca There is a substantial opportunity to explore new industrial and biotechnological applications for this compound. Aldehydes are a versatile class of compounds used as intermediates in the synthesis of various valuable chemicals, including pharmaceuticals. researchgate.net Research could focus on leveraging the chemical reactivity of this compound's aldehyde group and its carbon chain to create novel polymers, pharmaceuticals, or agrochemicals. Its potential as a building block in bio-based material production is another unexplored area that warrants investigation.

Environmental Fate and Bioremediation Studies of Undecenal in Various Ecosystems

Information regarding the environmental impact of this compound is limited but points to potential hazards. According to aggregated GHS information from ECHA notifications, the compound is considered harmful or toxic to aquatic life with long-lasting effects. nih.govnih.gov This highlights a critical need for comprehensive studies on its environmental fate, including its persistence, degradation pathways, and potential for bioaccumulation in soil and water ecosystems. Furthermore, research into bioremediation strategies is essential to mitigate any potential environmental contamination. Identifying microorganisms or enzymatic systems capable of degrading this compound would be a crucial step toward developing effective environmental cleanup technologies.

Table 1: Summary of Research Gaps and Future Directions for this compound

| Section | Research Gap | Proposed Future Research Direction |

|---|

| 8.1. Biosynthesis | The natural biosynthetic and enzymatic pathways for this compound are unknown. foodb.cahmdb.ca | - Identify organisms and enzymes involved in natural production.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.